1-(4-methylbenzyl)-3-nitro-1H-pyrazole
Overview
Description
The compound “1-(4-methylbenzyl)-3-nitro-1H-pyrazole” belongs to a class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms . The “1-(4-methylbenzyl)” part of the name indicates a benzyl group (a benzene ring attached to a methylene group) with a methyl group at the 4th position of the benzene ring. The “3-nitro” part indicates a nitro group (-NO2) attached at the 3rd position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring attached to a benzyl group with a methyl substituent, and a nitro group attached to the pyrazole ring .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, pyrazole compounds are known to participate in various chemical reactions. For instance, they can undergo reactions with electrophiles at the nitrogen atoms, or nucleophilic addition reactions at the carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, a related compound, 4-Methylbenzylamine, has a density of 0.952 g/mL at 25 °C, a boiling point of 195 °C, and is soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-nitropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTSHQYPEYHCPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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